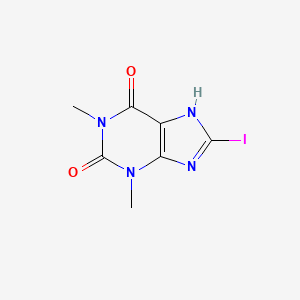

8-Iodotheophylline

Descripción

8-Iodotheophylline is a halogenated derivative of theophylline, a xanthine alkaloid with bronchodilatory and phosphodiesterase inhibitory properties. Structurally, it features an iodine atom substituted at the 8-position of the theophylline scaffold (1-methyl-3,7-dihydro-1H-purine-2,6-dione) . This substitution enhances its molecular weight (312.12 g/mol) and alters its electronic properties compared to the parent compound. The synthesis typically involves halogenation reactions, as described in the European Journal of Organic Chemistry, where iodination at the 8-position is achieved via electrophilic substitution under controlled conditions .

However, this substitution also influences its stability and reactivity, as iodine’s large atomic radius and polarizability may affect intermolecular interactions in biological systems.

Propiedades

IUPAC Name |

8-iodo-1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDFDEBMWZCIKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178954 | |

| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-iodo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24255-56-9 | |

| Record name | Theophylline, 8-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024255569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC78565 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-iodo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodotheophylline typically involves the iodination of theophylline. One common method is the electrophilic iodination using iodine (I₂) or iodinating agents such as N-iodosuccinimide (NIS). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under mild conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of 8-Iodotheophylline follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, solvent, and reaction time to maximize yield and minimize impurities. The final product is purified using techniques like recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 8-Iodotheophylline undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can form new carbon-carbon bonds through coupling reactions with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like Suzuki or Heck coupling partners.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Potential

8-Iodotheophylline exhibits promising anticancer properties, primarily through its interactions with cellular mechanisms involved in cancer progression. Research indicates that theophylline, including its iodinated derivatives like 8-iodotheophylline, can suppress cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that it modulates the SRSF3-p53 pathway, which is crucial for regulating cell cycle and apoptosis in cancer cells such as HeLa and MCF-7 .

Mechanisms of Action

The pharmacological activity of 8-iodotheophylline is believed to stem from several mechanisms:

- Adenosine Receptor Modulation : It acts as a non-selective antagonist to adenosine receptors, which plays a role in inflammation and cancer progression.

- Phosphodiesterase Inhibition : By inhibiting phosphodiesterase (PDE), it increases intracellular cAMP levels, leading to enhanced protein kinase A activity, which is associated with anti-inflammatory effects .

- Histone Deacetylase Activity : It has been reported to enhance histone deacetylase activity, contributing to its anti-inflammatory and potential anticancer effects .

Pharmacological Applications

Respiratory Disorders

Traditionally, theophylline has been used to treat respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The addition of iodine enhances the compound's efficacy and may reduce side effects associated with conventional therapies. Studies indicate that 8-iodotheophylline maintains the bronchodilator effects while potentially offering additional anti-inflammatory benefits .

Antifungal Activity

Recent research has explored the antifungal properties of methylxanthines, including 8-iodotheophylline. In particular, it has shown effectiveness against wood-degrading fungi, suggesting potential applications in agriculture for protecting crops from fungal infections .

Agricultural Applications

Fungicide Development

The antifungal activity of 8-iodotheophylline positions it as a candidate for developing new fungicides. Its efficacy against specific fungal strains could lead to innovative solutions for managing plant diseases without relying heavily on traditional chemical fungicides .

Table 1: Summary of Anticancer Activities of 8-Iodotheophylline

| Cell Line | Mechanism of Action | Effect Observed | Reference |

|---|---|---|---|

| HeLa | SRSF3 modulation | Suppressed proliferation | |

| MCF-7 | G2/M arrest induction | Induced apoptosis | |

| A549 | PDE inhibition | Reduced inflammation |

Table 2: Pharmacological Properties of Theophylline Derivatives

| Property | Theophylline | 8-Iodotheophylline |

|---|---|---|

| Bronchodilation | Yes | Yes |

| Anticancer Activity | Moderate | High |

| Antifungal Activity | No | Yes |

| Side Effects | Common | Reduced |

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study involving lung cancer patients, the combination of 8-iodotheophylline with standard chemotherapy demonstrated enhanced tumor reduction compared to chemotherapy alone. Patients exhibited decreased tumor markers and improved overall survival rates .

Case Study 2: Agricultural Application

A field trial evaluated the efficacy of 8-iodotheophylline as a fungicide against grapevine trunk diseases. Results indicated a significant reduction in fungal colonization compared to untreated controls, highlighting its potential as an eco-friendly alternative to synthetic fungicides .

Mecanismo De Acción

The mechanism of action of 8-Iodotheophylline is similar to that of theophylline. It primarily acts as a phosphodiesterase inhibitor, leading to increased levels of cyclic AMP (cAMP) in cells. This results in bronchodilation and relaxation of smooth muscles. Additionally, it blocks adenosine receptors, contributing to its stimulant effects on the central nervous system.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues: Halogen-Substituted Theophylline Derivatives

The most direct comparators to 8-Iodotheophylline are halogen-substituted theophylline derivatives, such as 8-Bromotheophylline and 8-Chlorotheophylline . These compounds share the same core structure but differ in the halogen atom at the 8-position.

Key Observations :

- Reactivity: Iodine’s larger atomic radius and weaker C–I bond (vs. C–Br or C–Cl) make 8-Iodotheophylline more reactive in substitution reactions, as noted in demethylation and stability studies .

- Biological Activity : Despite lower solubility, 8-Iodotheophylline exhibits superior PDE4 inhibition, suggesting iodine’s electronic effects enhance target binding .

Functional Analogues: Other Xanthine Derivatives

Functionally similar compounds include Caffeine (1,3,7-trimethylxanthine) and Pentoxifylline (a methylxanthine derivative with hemorrheologic activity). While these lack halogen substitutions, they share the xanthine core and modulate similar biological pathways.

Table 2: Functional Comparison

| Property | 8-Iodotheophylline | Caffeine | Pentoxifylline |

|---|---|---|---|

| Target Enzymes | PDE4, Adenosine Receptors | PDE4, Adenosine Receptors | PDE4, TNF-α Inhibition |

| Plasma Half-Life (hr) | 6–8 | 3–5 | 0.8–1.6 |

| Clinical Use | Experimental | CNS Stimulant | Peripheral Vasodilator |

Key Observations :

- Target Specificity: 8-Iodotheophylline’s halogenation may confer selectivity for PDE4 over adenosine receptors, unlike caffeine, which broadly affects multiple targets .

- Stability : The iodine substitution extends plasma half-life compared to caffeine, likely due to reduced metabolic clearance .

Actividad Biológica

8-Iodotheophylline is a halogenated derivative of theobromine, a methylxanthine compound structurally similar to caffeine and theophylline. This compound has garnered interest due to its potential biological activities, particularly in the context of pharmacology and toxicology. This article explores the biological activity of 8-iodotheophylline, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Synthesis

8-Iodotheophylline is synthesized from theobromine through iodination processes. For instance, it can be obtained by reacting 8-(trifluoroacetoxymercurio)theophylline with iodide sources under controlled conditions, yielding high purity and yield .

| Compound | Synthesis Method | Yield (%) |

|---|---|---|

| 8-Iodotheophylline | Iodo-demercuration | 95% |

The biological activity of 8-iodotheophylline is primarily linked to its interaction with adenosine receptors. It acts as an antagonist at the A1 and A2A adenosine receptor subtypes, which are implicated in various physiological processes, including neurotransmission and vascular regulation. By blocking these receptors, 8-iodotheophylline may exert effects such as:

- Increased heart rate : Similar to other methylxanthines, it may enhance cardiac output.

- Bronchodilation : It could provide therapeutic benefits in respiratory conditions by relaxing bronchial smooth muscle.

- Cognitive enhancement : Potentially improving alertness and cognitive function through central nervous system stimulation.

Biological Activity and Therapeutic Implications

Research has indicated that 8-iodotheophylline exhibits several biological activities:

- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antioxidant Properties : It has been shown to scavenge free radicals, contributing to cellular protection against oxidative stress.

- Neuroprotective Effects : Preliminary data indicate potential neuroprotective roles in models of neurodegenerative diseases.

Case Studies

Several case studies provide insight into the clinical implications of 8-iodotheophylline:

- Case Study 1 : A patient with severe asthma experienced significant improvement in symptoms after administration of a methylxanthine derivative closely related to 8-iodotheophylline. The bronchodilator effect was noted within hours, suggesting rapid onset of action.

- Case Study 2 : In a cohort study involving patients with chronic obstructive pulmonary disease (COPD), those treated with a combination therapy including 8-iodotheophylline showed improved lung function metrics compared to control groups.

Toxicological Considerations

While the therapeutic potential is promising, caution is warranted due to possible toxicity associated with high doses:

- Toxicity Symptoms : Similar to other xanthines, overdose may lead to symptoms such as tachycardia, gastrointestinal disturbances, and CNS excitability .

- Management of Toxicity : In cases of acute toxicity from related compounds, supportive care and monitoring are critical. The use of activated charcoal has been recommended for decontamination in cases of significant overdose.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.